1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one
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Overview
Description
1-{8-Azabicyclo[321]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one is a complex organic compound that features a bicyclic structure with a nitrogen atom and a dichlorophenyl group
Mechanism of Action
Target of Action
The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one is a tropane alkaloid . Tropane alkaloids are known to interact with a variety of targets, including neurotransmitter receptors and ion channels
Mode of Action
The exact mode of action of 1-{8-azabicyclo[32Tropane alkaloids typically exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
The specific biochemical pathways affected by 1-{8-azabicyclo[32Given that it is a tropane alkaloid, it may influence pathways related to neurotransmission .
Result of Action
The molecular and cellular effects of 1-{8-azabicyclo[32As a tropane alkaloid, it may have a variety of biological activities .
Action Environment
The search results do not provide specific information on how environmental factors influence the action, efficacy, and stability of this compound. Factors such as temperature and light can generally affect the stability of chemical compounds .
Preparation Methods
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . The enantioselective construction of this scaffold can be achieved through various methodologies, including asymmetric cycloadditions and desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly tropane alkaloids.
Biology: Its structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one can be compared with other similar compounds, such as:
Tropine: A tropane alkaloid with a similar bicyclic structure.
Tropanol: Another tropane derivative with hydroxyl functional groups.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: A compound with a similar bicyclic scaffold but different functional groups.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c17-12-6-4-11(15(18)10-12)5-9-16(20)19-13-2-1-3-14(19)8-7-13/h1-2,4,6,10,13-14H,3,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFCLXCDUOGCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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